1-Fluoro-3-iodo-5-nitrobenzene (CAS 3819-88-3) is a highly versatile, tri-substituted aromatic building block characterized by three distinct, orthogonally reactive functional groups. As a stable crystalline solid at room temperature (melting point 77–81 °C), it offers excellent shelf-life and handling characteristics for bulk industrial procurement [1]. In process chemistry, its primary commercial value lies in the precise, predictable hierarchy of its reactivity: the iodine atom readily undergoes transition-metal-catalyzed cross-coupling at mild temperatures, the fluorine atom is highly activated by the meta-nitro group for Nucleophilic Aromatic Substitution (SNAr), and the nitro group can be subsequently reduced to an amine . This step-wise functionalization makes it a premium precursor for complex pharmaceutical APIs and advanced agrochemicals, where minimizing protection-deprotection steps is critical for cost-efficient manufacturing scale-up.
Substituting 1-fluoro-3-iodo-5-nitrobenzene with cheaper in-class alternatives like 1-bromo-3-fluoro-5-nitrobenzene or 1,3-difluoro-5-nitrobenzene frequently introduces severe process bottlenecks that negate initial raw material cost savings. The bromo-analog exhibits significantly lower reactivity in palladium-catalyzed cross-couplings, often necessitating elevated temperatures (>80 °C) and expensive, proprietary phosphine ligands (e.g., SPhos or XPhos) to achieve acceptable conversion rates [1]. Furthermore, attempting to use 1,3-difluoro-5-nitrobenzene to achieve similar structural complexity fails because it lacks the orthogonal iodine handle; this leads to poor regiocontrol during sequential substitutions, generating up to 30% of over-substituted byproducts that require resource-intensive chromatographic purification and cause unacceptable yield losses[2].
The primary procurement justification for selecting the iodo-derivative over its bromo-counterpart is the dramatic difference in C-X bond dissociation energy and subsequent oxidative addition rates. 1-Fluoro-3-iodo-5-nitrobenzene permits efficient Suzuki and Sonogashira couplings at mild temperatures (20–60 °C) using standard, cost-effective catalysts like Pd(PPh3)4 [1]. In contrast, achieving comparable >90% yields with 1-bromo-3-fluoro-5-nitrobenzene typically requires heating to 80–100 °C and utilizing advanced, high-cost ligand systems [2].
| Evidence Dimension | Cross-coupling temperature and catalyst requirement |
| Target Compound Data | Mild conditions (20–60 °C), standard Pd catalysts, >90% yield |
| Comparator Or Baseline | 1-Bromo-3-fluoro-5-nitrobenzene requires 80–100 °C and specialized ligands for equivalent yield |
| Quantified Difference | ~40 °C reduction in processing temperature; elimination of premium ligand costs |
| Conditions | Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling in polar aprotic solvents |
Procuring the iodo-compound lowers energy consumption and prevents the thermal degradation of sensitive coupling partners, directly improving overall process yield and reducing catalyst expenditure.
The presence of the strongly electron-withdrawing nitro group highly activates the fluorine atom for SNAr reactions. When reacted with primary or secondary amines, 1-fluoro-3-iodo-5-nitrobenzene cleanly yields the mono-substituted amine with >90% regioselectivity, leaving the iodine atom completely intact for downstream functionalization . If a buyer were to use 1,3-difluoro-5-nitrobenzene as a baseline alternative, the statistical likelihood of double substitution increases, often resulting in 15–30% yield loss to unwanted symmetric byproducts [1].
| Evidence Dimension | Regioselectivity and mono-substitution yield |
| Target Compound Data | >90% yield of targeted mono-SNAr product with intact iodine |
| Comparator Or Baseline | 1,3-Difluoro-5-nitrobenzene yields 15–30% over-substituted byproducts |
| Quantified Difference | >15% improvement in target yield; avoids complex separation |
| Conditions | SNAr with aliphatic amines, mild base (K2CO3), DMF, 25–50 °C |
High chemoselectivity eliminates the need for costly and time-consuming chromatographic purifications at scale, accelerating the manufacturing timeline.
A critical aspect of utilizing this compound is the ability to reduce the nitro group to an amine without cleaving the valuable carbon-halogen bonds. While standard catalytic hydrogenation (H2, Pd/C) will cause rapid hydrodeiodination, the use of chemoselective reductants such as Iron/NH4Cl or Tin(II) chloride allows for the quantitative (>85% yield) reduction of the nitro group to 3-fluoro-5-iodoaniline[1]. This predictable reactivity profile is superior to heavily chlorinated analogs, which can exhibit unpredictable partial dehalogenation even under mild reducing conditions [2].
| Evidence Dimension | Chemoselective reduction yield |
| Target Compound Data | >85% yield of intact 3-fluoro-5-iodoaniline |
| Comparator Or Baseline | Standard Pd/C hydrogenation results in >90% loss of iodine |
| Quantified Difference | >75% net retention of the critical cross-coupling handle when using targeted reductants |
| Conditions | Fe/NH4Cl in EtOH/H2O at 60 °C vs. H2 with Pd/C |
Understanding this reduction profile allows procurement teams to simultaneously source the correct chemoselective reducing agents, ensuring a seamless synthetic workflow without losing the premium iodine functionality.
This compound is the right choice for synthesizing complex kinase inhibitors where multiple orthogonal functionalizations are required on a single aromatic core. The iodine serves as a low-temperature Suzuki coupling site for attaching thermally sensitive hinge-binding motifs, while the fluorine undergoes SNAr with solubilizing amines to optimize the drug's pharmacokinetic properties without cross-reacting [1].
In the development of novel herbicides and fungicides, 1-fluoro-3-iodo-5-nitrobenzene acts as a highly efficient central building block. The nitro group can be chemoselectively reduced to an amine for subsequent urea or amide formation, while the fluorine atom is retained to enhance the metabolic stability and lipophilicity of the final active ingredient [2].
For materials science procurement, this compound acts as a highly functionalized monomer precursor. The distinct reactivity of the iodine and fluorine handles allows for precise step-growth polymerization or the targeted attachment of electronic-tuning pendant groups in organic light-emitting diode (OLED) and specialized polymer applications .
Irritant